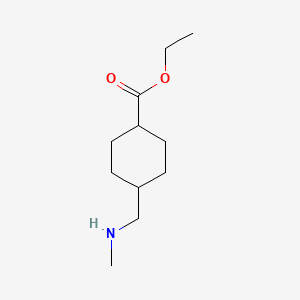
Potassium 4-hydroxy-2,4-dimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-hydroxy-2,4-dimethylpentanoate is a chemical compound with the molecular formula C7H13KO3. It is a potassium salt of 4-hydroxy-2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-hydroxy-2,4-dimethylpentanoate typically involves the neutralization of 4-hydroxy-2,4-dimethylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: 4-keto-2,4-dimethylpentanoate
Reduction: 4-hydroxy-2,4-dimethylpentanol
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Potassium 4-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Potassium 4-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The potassium ion can also play a role in stabilizing the compound and facilitating its interactions with other ions and molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-hydroxy-4-methylpentanoate
- Potassium 2-hydroxy-4-methylpentanoate
- Potassium 4-hydroxy-2-methylpentanoate
Uniqueness
Potassium 4-hydroxy-2,4-dimethylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 2 and 4 positions enhances its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H13KO3 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
potassium;4-hydroxy-2,4-dimethylpentanoate |
InChI |
InChI=1S/C7H14O3.K/c1-5(6(8)9)4-7(2,3)10;/h5,10H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
BJBCRZSTKPBPBY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC(C)(C)O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




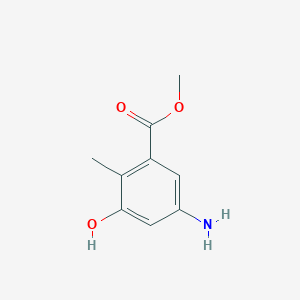
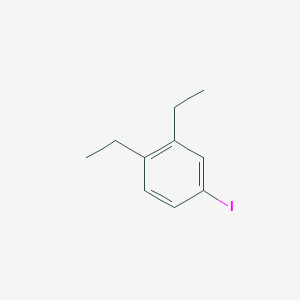
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)
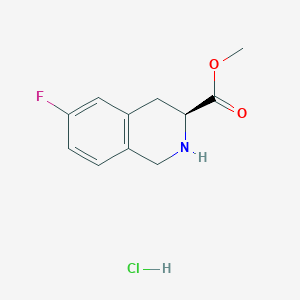
![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)
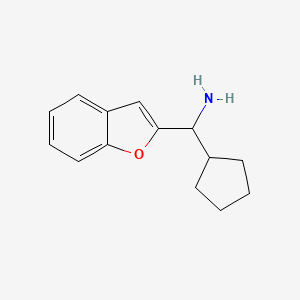
![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)
